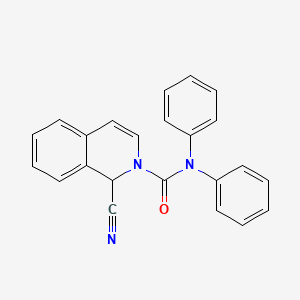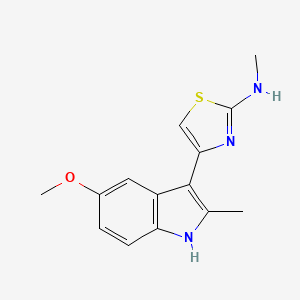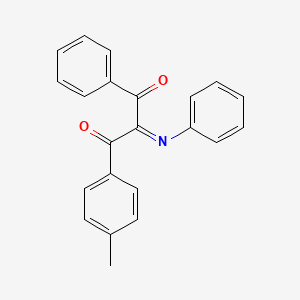![molecular formula C8H13N5O3 B14163212 2-[(6-Amino-5-nitropyrimidin-4-yl)(ethyl)amino]ethan-1-ol CAS No. 90154-36-2](/img/structure/B14163212.png)
2-[(6-Amino-5-nitropyrimidin-4-yl)(ethyl)amino]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-Amino-5-nitropyrimidin-4-yl)(ethyl)amino]ethan-1-ol is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, including as components of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Amino-5-nitropyrimidin-4-yl)(ethyl)amino]ethan-1-ol typically involves the reaction of 6-amino-5-nitropyrimidin-4-yl derivatives with ethylamine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process. The final product is typically subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[(6-Amino-5-nitropyrimidin-4-yl)(ethyl)amino]ethan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(6-Amino-5-nitropyrimidin-4-yl)(ethyl)amino]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of 2-[(6-Amino-5-nitropyrimidin-4-yl)(ethyl)amino]ethan-1-ol involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-nitropyrimidin-4-yl derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Ethylamino-substituted pyrimidines: These compounds have similar substituents but may differ in the position or nature of other functional groups.
Uniqueness
2-[(6-Amino-5-nitropyrimidin-4-yl)(ethyl)amino]ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
CAS No. |
90154-36-2 |
|---|---|
Molecular Formula |
C8H13N5O3 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
2-[(6-amino-5-nitropyrimidin-4-yl)-ethylamino]ethanol |
InChI |
InChI=1S/C8H13N5O3/c1-2-12(3-4-14)8-6(13(15)16)7(9)10-5-11-8/h5,14H,2-4H2,1H3,(H2,9,10,11) |
InChI Key |
VTBVQERNEUDBDM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO)C1=NC=NC(=C1[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


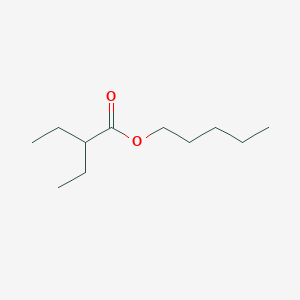
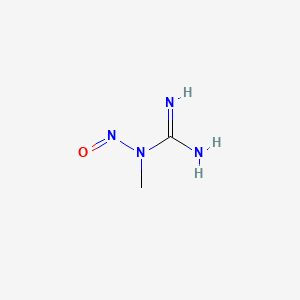
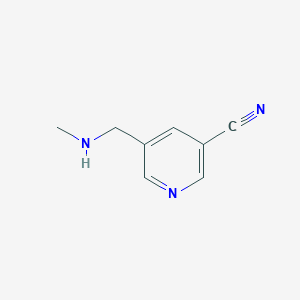

![2-[(4-Nitrophenyl)methylideneamino]benzoic acid](/img/structure/B14163170.png)




![Methyl 4-[({[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14163193.png)
